molecular formula C15H10N2O4 B6242062 2-(2,6-dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2154356-63-3

2-(2,6-dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6242062
CAS No.: 2154356-63-3
M. Wt: 282.3
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Description

2-(2,6-Dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl group and an ethynyl group attached to an isoindole-dione core. It is often used in research related to life sciences and medicinal chemistry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

For industrial production, the process is scaled up to accommodate larger quantities. This involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and yield. The industrial methods also focus on minimizing waste and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Functions as a probe for studying biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research and immunomodulation.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which 2-(2,6-dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and proteins, influencing various cellular pathways. For example, it can inhibit the activity of indoleamine pyrrole-2,3-dioxygenase-1, which is involved in immune regulation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,6-dioxopiperidin-3-yl)-5-ethynyl-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific structural features, such as the ethynyl group, which can confer unique reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .

Properties

CAS No.

2154356-63-3

Molecular Formula

C15H10N2O4

Molecular Weight

282.3

Purity

95

Origin of Product

United States

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